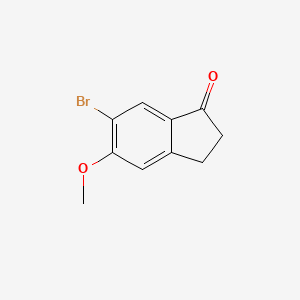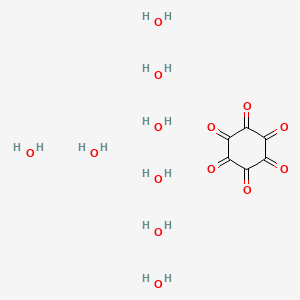
Yukovanol
Übersicht
Beschreibung
Yukovanol is a flavanone that can be isolated from the roots of some Citrus species . It is also found in the herbs of Phyllodium pulchellum . The molecular formula of Yukovanol is C20H18O6 and it has a molecular weight of 354.5 g/mol .
Molecular Structure Analysis
The molecular structure of Yukovanol is determined by single-crystal X-ray diffraction (SC-XRD) analysis . Pattern recognition techniques are developed for molecular structure recognition . The method provides a new approach to recognize molecular geometrical features, and thus can be used for structural identifications .
Chemical Reactions Analysis
While specific chemical reactions involving Yukovanol are not detailed in the available resources, general principles can be applied. Chemical reactions often involve the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .
Physical And Chemical Properties Analysis
Yukovanol is a powder and its solubility is in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The boiling point, density, and other physical and chemical properties are not explicitly mentioned in the available resources.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Yukovanol, a flavonoid isolated from Desmodium caudatum, has been studied for its potent antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage and aging. Research has shown that Yukovanol can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Anti-inflammatory Effects
Yukovanol exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Activity
Studies have demonstrated that Yukovanol possesses anticancer properties. It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. Yukovanol has shown effectiveness against various cancer cell lines, including breast, lung, and colon cancers. Its mechanism involves the modulation of signaling pathways that control cell growth and survival .
Neuroprotective Effects
Yukovanol has been investigated for its neuroprotective effects. It protects neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Yukovanol’s ability to cross the blood-brain barrier and its antioxidant properties make it a promising compound for neuroprotection .
Antimicrobial Activity
Yukovanol has shown antimicrobial activity against a range of pathogens, including bacteria and fungi. It disrupts the cell membranes of these microorganisms, leading to their death. This makes Yukovanol a potential natural alternative to synthetic antimicrobial agents, which are increasingly facing resistance issues .
Safety and Hazards
Yukovanol is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .
Wirkmechanismus
Yukovanol is a flavanone, a type of flavonoid, that can be isolated from the roots of some Citrus species . Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties This article aims to provide a hypothetical overview of the potential mechanism of action of Yukovanol based on the general knowledge of flavonoids.
Eigenschaften
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)8-7-12-14(26-20)9-13(22)15-16(23)17(24)18(25-19(12)15)10-3-5-11(21)6-4-10/h3-9,17-18,21-22,24H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIZZLWYTVCYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=C(C=C4)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yukovanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of Yukovanol?
A1: Yukovanol has been isolated from various plant sources, particularly those belonging to the Fabaceae family. Some of the notable sources include:
- Desmodium caudatum [, , ]
- Phyllodium pulchellum [, ]
- Ficus thonningii []
- Tadehagi triquetrum []
- Desmodium blandum []
Q2: What is the molecular formula and weight of Yukovanol?
A2: While the provided abstracts do not explicitly state the molecular formula and weight, they mention the use of spectroscopic methods like NMR and MS for structural elucidation [, , , , , , ]. These techniques are instrumental in determining these parameters. Consulting databases like PubChem or ChemSpider with the compound's name could provide this information.
Q3: Has Yukovanol shown any promising biological activity?
A3: Research suggests that Yukovanol exhibits some interesting biological properties:
- Cytotoxicity: Yukovanol demonstrated marginal cytotoxicity against KB cells in one study []. Additionally, it showed cytotoxic activity against KB cells in another study alongside other compounds isolated from Desmodium blandum [].
- Anti-hepatic fibrosis: In a study focusing on Phyllodium pulchellum, Yukovanol was identified as one of the compounds that could inhibit the proliferation of activated HSC-T6 cells, suggesting potential for anti-hepatic fibrosis activity [].
Q4: What analytical techniques are commonly employed to characterize and quantify Yukovanol?
A4: Researchers frequently utilize a combination of techniques for Yukovanol analysis:
- Chromatography: Various chromatographic methods, including silica gel column chromatography, Sephadex LH-20 column chromatography, and HPLC, are used for isolation and purification [, , , , , , ].
- Spectroscopy: Spectroscopic methods, including NMR (1D and 2D), IR, UV, and MS, are crucial for structural elucidation and identification [, , , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




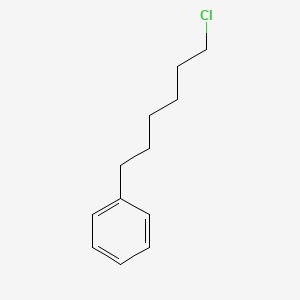
![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)
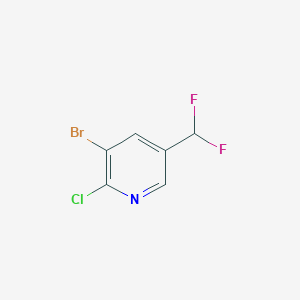

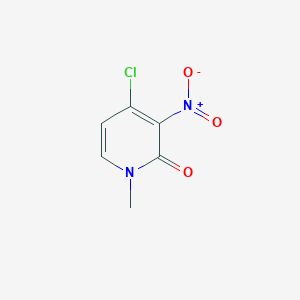
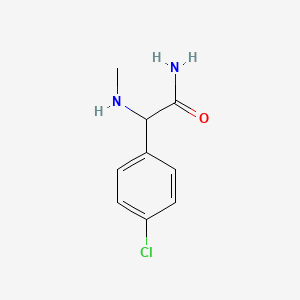
![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)
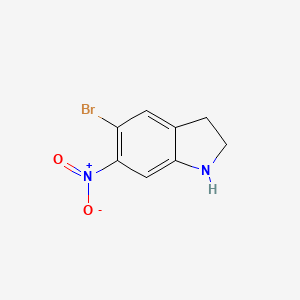
![4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038062.png)

